molecular formula C15H15NO6 B12915785 Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- CAS No. 632335-15-0

Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-

Cat. No.: B12915785
CAS No.: 632335-15-0
M. Wt: 305.28 g/mol
InChI Key: TWDSYHMOWLCCQR-UHFFFAOYSA-N
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Description

Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- is a complex organic compound belonging to the furoquinoline family. This compound is characterized by its unique structure, which includes a fused furan and quinoline ring system with multiple methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted furoquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s multiple methoxy groups can enhance its binding affinity and specificity towards these targets. Additionally, it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyfuro[2,3-b]quinolin-7-ol
  • 4,8-Dimethoxyfuro[2,3-b]quinolin-7-ol
  • 4,7,8-Trimethoxy-furo[2,3-b]quinoline

Uniqueness

Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- is unique due to its specific substitution pattern and the presence of multiple methoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other furoquinoline derivatives.

Properties

CAS No.

632335-15-0

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

4,7,8,8-tetramethoxyfuro[2,3-b]quinolin-5-one

InChI

InChI=1S/C15H15NO6/c1-18-10-7-9(17)11-12(19-2)8-5-6-22-14(8)16-13(11)15(10,20-3)21-4/h5-7H,1-4H3

InChI Key

TWDSYHMOWLCCQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C(C1(OC)OC)N=C3C(=C2OC)C=CO3

Origin of Product

United States

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